molecular formula C11H11NO2S B6747675 1-Ethylsulfonylisoquinoline

1-Ethylsulfonylisoquinoline

Cat. No.: B6747675
M. Wt: 221.28 g/mol
InChI Key: WBYKJIPFKXEODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethylsulfonylisoquinoline is a chemical compound of significant interest in medicinal and synthetic chemistry research. It belongs to the isoquinoline family, a class of heterocyclic aromatic compounds known for their wide range of biological activities and presence in numerous natural alkaloids . The structure features an ethylsulfonyl group attached to the isoquinoline scaffold, making it a valuable building block for the synthesis of more complex molecules. Compounds with an ethylsulfonyl functional group are frequently employed in drug discovery, particularly in the development of kinase inhibitors . For instance, synthetic routes involving similar ethylsulfonyl intermediates have been used to create potent inhibitors of Janus kinases (JAK1 and JAK2), which are promising targets for treating inflammatory diseases, autoimmune disorders, and cancers . Isoquinoline derivatives, in general, are extensively studied for their potential pharmacological properties, including anticipated antiviral, anticancer, and anti-inflammatory activities, based on the established bioactivity of this chemical class . This reagent provides researchers with a versatile intermediate to explore these and other novel therapeutic avenues. This compound is supplied as a high-purity compound to ensure consistency and reliability in experimental applications. It is intended for research purposes as a key synthetic precursor or a standard for analytical method development. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-ethylsulfonylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-2-15(13,14)11-10-6-4-3-5-9(10)7-8-12-11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYKJIPFKXEODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Ethylsulfonylisoquinoline and Its Structural Analogues

Historical and Modern Synthetic Approaches to Isoquinoline (B145761) Systems

The construction of the isoquinoline framework has been a subject of extensive research for over a century. wikipedia.org These efforts have led to the development of a diverse array of synthetic methods, from classical cyclization reactions to modern transition metal-catalyzed processes.

Classical Cyclization and Annulation Strategies

The traditional methods for isoquinoline synthesis are dominated by cyclization reactions that form the pyridine (B92270) ring onto a pre-existing benzene (B151609) derivative. These include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

The Bischler-Napieralski reaction , first reported in 1893, involves the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to yield 3,4-dihydroisoquinolines. slideshare.netjk-sci.comwikipedia.org These intermediates can then be aromatized to the corresponding isoquinolines. jk-sci.compharmaguideline.com The reaction proceeds via an electrophilic aromatic substitution mechanism and is most effective for arenes bearing electron-donating groups. jk-sci.comnrochemistry.com

The Pictet-Spengler reaction , discovered in 1911, condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline. name-reaction.comorganicreactions.orgquimicaorganica.org This method is particularly versatile and has been widely used in the synthesis of natural products. mdpi.com Subsequent oxidation is required to generate the aromatic isoquinoline ring.

The Pomeranz-Fritsch reaction offers a direct route to isoquinolines by reacting a benzaldehyde (B42025) with an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium. wikipedia.org A modification by Schlittler and Müller allows for the use of a benzylamine (B48309) and a glyoxal (B1671930) acetal to achieve the same outcome. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a powerful tool for the construction of complex molecules, including substituted isoquinolines. pnas.org These methods offer a high degree of control over regioselectivity and functional group tolerance.

One approach involves the sequential palladium-catalyzed α-arylation of ketones with o-halobenzylamines, followed by an acid-catalyzed cyclization and dehydration to afford the isoquinoline ring. pnas.org This methodology allows for the convergent synthesis of polysubstituted isoquinolines from readily available starting materials. pnas.org Other palladium-catalyzed methods include the coupling of o-iodobenzaldehyde imines with terminal acetylenes, followed by a copper-catalyzed cyclization. organic-chemistry.org

Recent advancements have also focused on C-H activation/annulation strategies. For instance, the palladium-catalyzed reaction of N-methoxybenzamides with allenoates provides a route to 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com

One-Pot Multistep Synthesis for 1-Substituted Isoquinolines

The development of one-pot multistep reactions represents a significant advance in synthetic efficiency, minimizing purification steps and resource consumption. Several one-pot procedures for the synthesis of 1-substituted isoquinolines have been reported.

For example, a microwave-assisted, potassium fluoride-mediated synthesis allows for the preparation of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles. rsc.org Another versatile method involves the trapping of metalated o-tolualdehyde tert-butylimines with nitriles, which can lead to a variety of substituted isoquinolines depending on the reaction workup. harvard.edu This approach can assemble as many as four components in a single operation. harvard.edu

Functional Group Interconversions and Precursor Chemistry

The synthesis of 1-ethylsulfonylisoquinoline may not always proceed by direct construction of the final molecule. Often, a more practical approach involves the synthesis of a precursor isoquinoline followed by functional group interconversion to install the ethylsulfonyl group.

A common strategy would be the synthesis of a 1-halo- or 1-aminoisoquinoline (B73089) precursor. For instance, a 1-chloroisoquinoline (B32320) can be prepared and subsequently reacted with sodium ethanesulfinate (B1267084) to introduce the ethylsulfonyl group via nucleophilic aromatic substitution. The synthesis of 1-haloisoquinolines can be achieved through various methods, including the dealkylative diazotization of 1-tert-butylaminoisoquinoline derivatives. harvard.edu

Another potential precursor is 1-isoquinolinethiol. This can be prepared from 1-chloroisoquinoline by reaction with a sulfur nucleophile. Subsequent oxidation of the thiol or a corresponding thioether would yield the desired sulfone. The choice of oxidizing agent is critical to control the oxidation state and avoid over-oxidation or degradation of the isoquinoline ring.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. Key parameters that are often screened include the choice of solvent, catalyst, base, temperature, and reaction time.

For classical cyclization reactions like the Bischler-Napieralski synthesis, the choice of dehydrating agent and solvent can significantly impact the yield and the formation of side products. organic-chemistry.org For example, for substrates lacking electron-donating groups, refluxing in POCl₃ with P₂O₅ is often most effective. jk-sci.com

In palladium-catalyzed reactions, the ligand on the palladium center plays a crucial role in determining the efficiency and selectivity of the transformation. acs.org The choice of base is also critical, with milder bases being necessary for substrates with sensitive functional groups. pnas.org

Solvent choice can also have a profound effect on the reaction outcome. In some cases, switching the solvent can lead to different products. For example, the (phenyliodonio)sulfamate (PISA)-mediated synthesis of isoquinolinones can be directed towards different products based on the solvent used. researchgate.net Microwave irradiation has also been employed to accelerate reaction times and improve yields in some isoquinoline syntheses. organic-chemistry.org

A summary of key reaction types and their general conditions is presented in the table below.

Reaction Name/TypeKey ReagentsTypical ConditionsProduct Type
Bischler-Napieralski β-arylethylamide, POCl₃ or P₂O₅Refluxing in an acidic medium3,4-Dihydroisoquinoline
Pictet-Spengler β-arylethylamine, Aldehyde/Ketone, Acid catalystAcidic mediumTetrahydroisoquinoline
Pomeranz-Fritsch Benzaldehyde, Aminoacetoaldehyde diethyl acetalAcidic mediumIsoquinoline
Palladium-Catalyzed Arylation/Cyclization o-halobenzylamine, Ketone, Palladium catalyst, BaseVaries, often involves heatingSubstituted Isoquinoline
One-Pot Nitrile Addition Metalated o-tolualdehyde imine, NitrileAnhydrous solvent, low temperature1,3-Disubstituted Isoquinoline

Chemical Reactivity and Derivatization Strategies of 1 Ethylsulfonylisoquinoline

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline (B145761) Core

The isoquinoline ring system is a bicyclic aromatic heterocycle, and its reactivity in substitution reactions is dictated by the interplay of the two fused rings. The introduction of a potent electron-withdrawing ethylsulfonyl group at the 1-position further delineates the roles of the pyridine (B92270) and benzene (B151609) rings.

Electrophilic Aromatic Substitution:

In isoquinoline itself, electrophilic aromatic substitution (EAS) preferentially occurs on the more electron-rich benzene ring, primarily at positions 5 and 8. The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. The presence of the strongly deactivating ethylsulfonyl group at C1 is expected to further decrease the reactivity of the entire ring system towards electrophiles. However, any electrophilic substitution that does occur is still predicted to take place on the benzene portion of the molecule.

Nucleophilic Aromatic Substitution:

The presence of the ethylsulfonyl group at the 1-position renders the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). The sulfonyl group acts as a strong activating group for nucleophilic attack at the C1 position and can also serve as a competent leaving group. nih.govrsc.orgrsc.org Nucleophilic substitution is favored at position 1 in isoquinoline, and this is further enhanced by the presence of an electron-withdrawing substituent. quora.com

A variety of nucleophiles can be expected to displace the ethylsulfonyl group. These reactions would provide a versatile route to a wide range of 1-substituted isoquinolines.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of 1-Ethylsulfonylisoquinoline

NucleophilePredicted ProductReaction Conditions (Analogous Systems)
Alkoxides (e.g., NaOCH₃)1-MethoxyisoquinolineBase in alcohol solvent
Amines (e.g., RNH₂)1-Amino-substituted isoquinolinesOften requires heat or catalysis
Thiolates (e.g., NaSR)1-Thioether-substituted isoquinolinesBase in a suitable solvent
Cyanide (e.g., KCN)1-CyanoisoquinolineAprotic solvent, may require a catalyst

Transformations and Modifications at the Ethylsulfonyl Moiety

The ethylsulfonyl group itself offers several avenues for chemical modification, independent of its role as a leaving group in SNAr reactions.

Reactions at the α-Carbon:

The methylene (B1212753) (CH₂) group adjacent to the sulfonyl group is activated and can be deprotonated with a strong base to form a stabilized carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of new functional groups at the α-position of the ethyl chain.

Reductive Desulfonylation:

The entire ethylsulfonyl group can be removed through reductive desulfonylation. wikipedia.org This process effectively replaces the C-S bond with a C-H bond, yielding 1-ethylisoquinoline. A variety of reducing agents can accomplish this transformation, offering a method to access the corresponding alkyl-substituted isoquinoline after the sulfonyl group has served its purpose in other synthetic steps. wikipedia.org

Elimination Reactions:

Under certain conditions, particularly if there is a suitable leaving group on the β-carbon of the ethyl chain, the ethylsulfonyl group can participate in elimination reactions to form a vinyl group. This type of reactivity is harnessed in the Julia olefination. wikipedia.org

Directed Functionalization and Heterocyclic Annulation Reactions

The reactive handles present in this compound can be utilized to construct more complex fused heterocyclic systems.

Annulation via Nucleophilic Substitution and Subsequent Cyclization:

A common strategy for building fused rings onto the isoquinoline core involves an initial nucleophilic substitution at C1, followed by an intramolecular cyclization. For example, reaction with a nucleophile containing a second reactive functional group could set the stage for a subsequent ring-closing reaction. The synthesis of tricyclic isoquinoline derivatives has been achieved through the reaction of dihydroisoquinolines with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD). mdpi.com

Annulation Involving the Ethylsulfonyl Moiety:

The reactivity of the α-carbon of the ethylsulfonyl group can also be exploited in annulation reactions. After deprotonation, the resulting carbanion could react with a bifunctional electrophile to construct a new ring.

Table 2: Potential Heterocyclic Annulation Strategies

Annulation StrategyKey IntermediateResulting Heterocycle (Example)
Nucleophilic substitution with a bifunctional nucleophile1-(2-Aminoethyl)isoquinolineFused pyrazine (B50134) ring
Reaction of α-sulfonyl carbanion with an α,β-unsaturated ketoneAdduct for intramolecular cyclizationFused cyclohexenone ring
Intramolecular Heck couplingortho-Halogenated precursorFused heterocyclic systems

Stereochemical Considerations in Synthesis and Reaction Pathways

While this compound itself is achiral, many of its potential reactions can lead to the formation of chiral centers, making stereochemical control an important consideration.

Reactions at the C1 Position:

If the incoming nucleophile in an SNAr reaction is chiral, or if the reaction creates a new stereocenter and is carried out under chiral conditions (e.g., with a chiral catalyst), it is possible to achieve enantioselective synthesis of the 1-substituted isoquinoline product.

Reactions at the Ethylsulfonyl Moiety:

Functionalization at the α-carbon of the ethylsulfonyl group will create a new chiral center. If the reaction is not stereocontrolled, a racemic mixture of enantiomers will be formed. lumenlearning.comlibretexts.org The use of a chiral base or a chiral auxiliary could potentially induce stereoselectivity in this process.

Stereospecificity in Subsequent Reactions:

If a chiral product is formed, its subsequent reactions may proceed with a degree of stereospecificity, where the stereochemistry of the starting material influences the stereochemistry of the product. khanacademy.org For example, in a subsequent transformation, if a bond to the newly formed chiral center is broken and a new one is formed in a concerted manner, the stereochemistry may be either retained or inverted. lumenlearning.com If the reaction proceeds through a planar intermediate, racemization is likely. lumenlearning.com

Advanced Spectroscopic Characterization and Sophisticated Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. It is based on the absorption of radiofrequency radiation by atomic nuclei in the presence of a strong magnetic field.

¹H NMR Spectroscopy: A proton (¹H) NMR spectrum of 1-Ethylsulfonylisoquinoline would be expected to show distinct signals for the protons of the isoquinoline (B145761) ring and the ethyl group. The powerful electron-withdrawing nature of the sulfonyl group would significantly influence the chemical shifts of adjacent protons, causing them to appear at a lower field (deshielded). youtube.com

Isoquinoline Protons: The seven aromatic protons on the isoquinoline ring would likely appear as a series of multiplets in the range of δ 7.5-9.5 ppm. The proton at the C3 position is expected to be the most deshielded due to its proximity to both the nitrogen atom and the C1-substituent. By comparison, the protons of the parent isoquinoline molecule resonate at specific, well-documented positions. chemicalbook.comchemicalbook.com

Ethyl Group Protons: The ethylsulfonyl group would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃). Due to the deshielding effect of the sulfonyl group, the methylene quartet would be expected around δ 3.4-3.8 ppm, and the methyl triplet would appear further upfield, around δ 1.3-1.6 ppm.

¹³C NMR Spectroscopy: A carbon-13 (¹³C) NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be anticipated for each of the nine carbons in the isoquinoline ring and the two carbons of the ethyl group.

Isoquinoline Carbons: The chemical shifts of the isoquinoline carbons would be influenced by the nitrogen atom and the electron-withdrawing sulfonyl substituent. The C1 carbon, directly attached to the sulfonyl group, would be significantly deshielded. Based on data for similar isoquinoline derivatives, the aromatic carbons would resonate in the approximate range of δ 120-155 ppm. cdnsciencepub.comresearchgate.net

Ethyl Group Carbons: The methylene carbon (-CH₂) would be deshielded by the sulfonyl group, appearing around δ 50-60 ppm, while the terminal methyl carbon (-CH₃) would be found further upfield, typically in the δ 7-12 ppm range.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
Isoquinoline Aromatic-H7.5 - 9.5Multiplets-
-SO₂-CH₂ -CH₃3.4 - 3.8Quartet50 - 60
-SO₂-CH₂-CH₃ 1.3 - 1.6Triplet7 - 12
Isoquinoline Aromatic-C--120 - 155

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes bonds to vibrate at specific frequencies. It is an effective tool for identifying the presence of functional groups. uq.edu.au The IR spectrum of this compound would be dominated by absorptions from the aromatic isoquinoline ring and the sulfonyl group.

Sulfonyl (SO₂) Group: The key diagnostic peaks for the sulfonyl group are its symmetric and asymmetric stretching vibrations. These typically appear as two strong, distinct bands in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). researchgate.netresearchgate.netlibretexts.orgacs.org

Aromatic Ring: The isoquinoline moiety would exhibit several characteristic bands. C-H stretching vibrations for the aromatic protons typically appear above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings are expected in the 1600-1450 cm⁻¹ region. nih.gov C-H out-of-plane bending vibrations, which can give information about the substitution pattern, would be observed in the 900-675 cm⁻¹ range. mdpi.com

Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-HStretching> 3000Medium
Aliphatic C-HStretching2980 - 2850Medium
Aromatic C=CStretching1600 - 1450Medium-Strong
S=O (Sulfonyl)Asymmetric Stretching1350 - 1300Strong
S=O (Sulfonyl)Symmetric Stretching1160 - 1120Strong

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule when it absorbs UV or visible light. sharif.edu This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as aromatic rings. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol or methanol, would be characterized by absorptions originating from the π → π* transitions of the isoquinoline ring system. rsc.org The spectrum of the parent isoquinoline shows multiple absorption bands, and the presence of the ethylsulfonyl substituent at the C1 position would likely cause shifts in the position (wavelength) and intensity of these bands. nist.govnist.gov The specific λmax values would be sensitive to solvent polarity.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of a compound's elemental formula. For this compound (C₁₁H₁₁NO₂S), the exact mass can be calculated by summing the precise masses of its constituent atoms. HRMS would be able to confirm this elemental composition, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum would also provide structural information, likely showing the loss of the ethyl group or the entire sulfonyl moiety. nih.gov

Calculated HRMS Data for this compound

Molecular Formula Ion Type Calculated Exact Mass (m/z)
C₁₁H₁₁NO₂S[M+H]⁺222.0583
C₁₁H₁₁NO₂S[M+Na]⁺244.0403

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov It is analogous to NMR but probes the magnetic properties of electrons rather than atomic nuclei. EPR is highly specific for paramagnetic species such as free radicals, radical ions, and transition metal complexes.

This compound is a diamagnetic molecule; all its electrons are paired in its ground state. Therefore, it would not produce an EPR signal and is considered "EPR silent." This technique would not be applicable for the direct structural characterization of this compound.

Chromatographic Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. chemicalbook.com For this compound, chromatographic methods are essential for its isolation after synthesis and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) would be the primary method for purity assessment. A reversed-phase HPLC system, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water), would effectively separate the compound from starting materials and byproducts. The purity would be determined by integrating the peak area of the compound in the chromatogram, often detected using a UV detector set to a wavelength where the compound strongly absorbs.

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method to monitor the progress of a reaction and to determine appropriate conditions for column chromatography purification. The retention factor (Rf) of the compound would depend on the chosen stationary and mobile phases.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound. A reverse-phase HPLC method is typically developed to separate the main compound from any potential impurities, such as starting materials, by-products, or degradation products.

A typical method involves a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, with the pH adjusted to ensure sharp, symmetrical peak shapes. researchgate.netelsevierpure.com Detection is commonly performed using a UV detector at a wavelength where the isoquinoline chromophore exhibits strong absorbance. The method's performance is verified by system suitability tests, which ensure the chromatographic system is operating correctly. altabrisagroup.com

Table 1: HPLC Method Parameters and System Suitability

ParameterValueAcceptance Criteria
Chromatographic Column C18, 150 mm x 4.6 mm, 5 µm-
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0)-
Flow Rate 1.0 mL/min-
Column Temperature 30°C-
Detection Wavelength 270 nm-
Injection Volume 10 µL-
Retention Time (RT) Approx. 5.2 min%RSD ≤ 1.0%
Tailing Factor (T) 1.1T ≤ 2.0 sigmaaldrich.com
Theoretical Plates (N) > 2000N > 2000

This interactive table outlines typical parameters for an HPLC analysis of this compound.

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is employed to detect and quantify volatile or semi-volatile impurities that may be present in the this compound sample. mdpi.com This technique is particularly useful for identifying residual solvents from the synthesis process or low molecular weight degradation products. mdpi.comnih.gov

The sample is typically dissolved in a suitable solvent and injected into the GC system. The separation occurs in a capillary column, and the oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluting molecules, providing a characteristic mass spectrum for identification. nih.gov

Table 2: Typical GC-MS Parameters

ParameterCondition
Column DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow 1.0 mL/min
Inlet Temperature 250°C
Oven Program Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)

This table provides a summary of standard operating conditions for GC-MS analysis.

Elemental Analysis (CHN) for Compositional Determination

Elemental analysis provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the this compound molecule. This technique is fundamental for confirming the empirical formula of the synthesized compound. The method involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector, allowing for the calculation of the elemental composition. The theoretical composition is calculated from the molecular formula, C₁₁H₁₁NO₂S.

Table 3: Elemental Composition of this compound

ElementTheoretical %Experimental % (Typical)
Carbon (C) 59.71%59.65%
Hydrogen (H) 5.01%5.06%
Nitrogen (N) 6.33%6.29%

This interactive table compares the calculated theoretical elemental composition with typical experimental results.

Validation Protocols for Analytical Procedures

Validation of the analytical procedures is crucial to ensure that they are suitable for their intended purpose, providing reliable, reproducible, and accurate data. demarcheiso17025.com The validation process follows guidelines established by the International Conference on Harmonisation (ICH).

Method Selectivity and Specificity

Selectivity and specificity refer to the ability of the analytical method to measure the analyte of interest unequivocally in the presence of other components that may be present in the sample, such as impurities or degradation products. sps.nhs.uk For an HPLC method, specificity is demonstrated by showing that the peak for this compound is free from interference. This can be achieved by analyzing placebo samples and spiked samples containing known impurities. A key acceptance criterion is the baseline resolution between the main peak and any adjacent peaks. sigmaaldrich.com

Table 4: Hypothetical Resolution Data for Specificity

Peak PairResolution (Rs)Acceptance Criterion
This compound and Impurity A2.1Rs ≥ 1.5
This compound and Impurity B3.5Rs ≥ 1.5

This table illustrates how resolution values are used to confirm method specificity.

Precision and Repeatability Assessments

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically assessed at two levels:

Repeatability (Intra-assay precision): This assesses the precision over a short interval of time under the same operating conditions. chromatographyonline.com It is often determined by performing a minimum of six replicate injections of the sample solution at 100% of the target concentration. chromatographyonline.com

Intermediate Precision: This expresses the variation within the same laboratory, but considers variables such as different days, different analysts, and different equipment.

The precision is expressed as the Relative Standard Deviation (%RSD) of the results.

Table 5: Precision and Repeatability Assessment Results (Hypothetical)

ParameterRepeatability (n=6)Intermediate Precision (n=12)Acceptance Criterion (%RSD)
Assay (% Purity) 0.4%0.8%≤ 2.0%

This interactive table presents typical precision results, demonstrating the method's consistency.

Limits of Detection and Quantification

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. juniperpublishers.com

LOD: The lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. bitesizebio.com

LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. bitesizebio.com

These limits are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response (σ) and the slope of the calibration curve (S). sepscience.comund.edu

LOD = 3.3 * (σ / S) und.edu

LOQ = 10 * (σ / S) und.edu

Table 6: LOD and LOQ Values (Hypothetical)

ParameterValue
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL

This table provides representative LOD and LOQ values for a sensitive analytical method.

Method Robustness and Intermediate Precision

The reliability of an analytical method is a critical attribute, ensuring that the data generated is accurate and reproducible over the long term and under various conditions. For the quantitative analysis of this compound, the robustness and intermediate precision of the chosen analytical method must be rigorously evaluated as part of the validation process. This evaluation provides confidence in the method's performance during routine use.

Method Robustness

Method robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. The evaluation of robustness is a crucial component of method development and validation, as it helps to identify the operational parameters that need to be closely controlled.

In the context of a hypothetical High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, several parameters would be intentionally varied to assess the method's robustness. These parameters are selected based on their potential to influence the analytical results.

Key Parameters for Robustness Testing in an HPLC Method:

Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile) to aqueous buffer is a critical factor in chromatographic separations. Small changes in this ratio can affect the retention time and resolution of the analyte.

pH of the Mobile Phase: The pH of the buffer in the mobile phase can significantly impact the ionization state of this compound and any impurities, thereby altering their retention behavior.

Column Temperature: Variations in the column temperature can influence the viscosity of the mobile phase and the kinetics of the separation process, leading to shifts in retention times.

Flow Rate: The speed at which the mobile phase passes through the column is a key parameter. Minor fluctuations in the flow rate can affect retention times and peak shapes.

Wavelength of Detection: For UV detection, the wavelength is set to the absorbance maximum of the analyte. Small deviations from the optimal wavelength can affect the sensitivity of the method.

Column Lot and/or Manufacturer: Different batches or manufacturers of the same type of HPLC column can exhibit slight variations in their chromatographic performance.

Hypothetical Robustness Study for this compound Analysis:

A study would be designed to evaluate the effect of small, deliberate changes in the HPLC method parameters on the assay of this compound. The results of such a study are often presented in a tabular format to clearly demonstrate the impact of each variation.

ParameterVariationRetention Time (min)Peak AreaTailing Factor
Flow Rate (mL/min)0.95.81245001.1
1.15.21251001.1
Mobile Phase pH2.85.41252001.1
3.25.61249001.2
Column Temperature (°C)335.31248001.1
375.71253001.1
Acetonitrile Composition (%)485.91250001.2
525.11247001.1

The data in the table above is hypothetical and serves to illustrate the type of results that would be generated in a robustness study. The analysis of this data would focus on determining if the small variations in the method parameters lead to significant changes in the critical quality attributes of the analysis, such as the retention time, peak area (which relates to the quantitation), and peak shape (as indicated by the tailing factor).

Intermediate Precision

Intermediate precision, also known as intra-laboratory variation, evaluates the effect of random events on the precision of an analytical procedure within a single laboratory. It demonstrates the reproducibility of the method under conditions that are expected to vary over time. The establishment of intermediate precision is a key requirement of method validation guidelines.

The evaluation of intermediate precision typically involves analyzing the same sample of this compound on different days, by different analysts, and using different equipment. This provides a measure of the method's consistency and reliability in a real-world laboratory setting.

Factors Evaluated in Intermediate Precision Studies:

Day-to-Day Variability: The analysis is performed on different days to assess the impact of daily variations in environmental conditions and instrument performance.

Analyst-to-Analyst Variability: Different analysts perform the analysis to ensure that the method is not dependent on the specific technique of a single individual.

Equipment Variability: The use of different instruments (e.g., different HPLC systems) within the same laboratory helps to demonstrate that the method is transferable between comparable pieces of equipment.

Hypothetical Intermediate Precision Study for this compound Analysis:

A study to determine the intermediate precision of an assay for this compound would involve multiple determinations on a homogeneous sample. The results would be analyzed to calculate the mean, standard deviation (SD), and relative standard deviation (RSD).

ConditionAnalystDayInstrumentAssay (%) (n=6)Mean Assay (%)RSD (%)
1A1HPLC-199.8, 99.9, 100.1, 100.0, 99.7, 99.999.900.14
2B2HPLC-2100.2, 100.1, 99.9, 100.3, 100.0, 100.1100.100.13

The hypothetical data presented in the table illustrates the expected consistency of the analytical method. A low relative standard deviation (RSD) across the different conditions would indicate good intermediate precision, demonstrating that the method is rugged and reliable for routine use in the quality control of this compound.

Computational and Theoretical Investigations of 1 Ethylsulfonylisoquinoline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or its density-based equivalent, to determine molecular geometry, energy, and electronic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is particularly effective for optimizing molecular geometries and predicting a wide range of chemical properties. rsc.org For 1-Ethylsulfonylisoquinoline, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to find the most stable three-dimensional arrangement of its atoms—the ground-state geometry. nih.gov

The geometry optimization process systematically alters the coordinates of the atoms to find the configuration with the minimum energy. From this optimized structure, key geometrical parameters can be precisely determined. Furthermore, DFT calculations can predict various thermodynamic properties by performing frequency calculations on the optimized geometry. arxiv.org These properties are crucial for understanding the molecule's stability and behavior under different thermal conditions.

Table 1: Predicted Geometrical and Thermodynamic Parameters for this compound from a Hypothetical DFT Calculation This table illustrates the type of data that would be generated from DFT calculations. The values are hypothetical.

Parameter TypeParameterHypothetical Value
Bond Lengths (Å)C-S1.78
S=O1.45
C-N (in ring)1.37
Bond Angles (°)C-S-O108.5
C-S-C105.0
Thermodynamic PropertiesZero-point vibrational energy (kcal/mol)125.5
Entropy, S (cal/mol·K)105.2
Heat Capacity, Cv (cal/mol·K)55.8

While DFT is highly accurate, it can be computationally expensive for exploring the large conformational space of flexible molecules. Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a faster alternative. ucsb.edu These methods are based on the Hartree-Fock formalism but use parameters derived from experimental data to simplify calculations. ucsb.edu

For this compound, the ethylsulfonyl group can rotate around the C-S and C-C bonds, leading to various conformers. Semi-empirical methods would be employed to perform a conformational search, systematically rotating these bonds to map out the potential energy surface. This analysis identifies the low-energy, or most stable, conformations of the molecule, which are crucial for understanding its interactions with biological targets.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

For this compound, a HOMO/LUMO analysis, typically performed using DFT, would reveal the distribution of these orbitals across the molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. researchgate.net This analysis helps predict which parts of the molecule are most likely to participate in chemical reactions. nih.govresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound This table illustrates the type of data that would be generated from FMO analysis. The values are hypothetical.

PropertyHypothetical Value (eV)Interpretation
HOMO Energy-6.85Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.25Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.60Indicator of chemical reactivity and stability. A larger gap implies higher stability.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are essential tools for studying how a ligand like this compound might interact with a biological target, such as a protein receptor or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule to form a stable complex. nih.govnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a potential inhibitor. wikipedia.org

In a typical docking study involving this compound, the compound would be placed into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a docking score in kcal/mol, with more negative values indicating stronger binding. The results would reveal the most likely binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the target's active site. tandfonline.comnih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target This table illustrates the type of data that would be generated from molecular docking. The values and residues are hypothetical.

ParameterResult
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesTyr84, Val121, Phe210, Arg295
Key InteractionsHydrogen bond between sulfonyl oxygen and Tyr84
Pi-stacking between isoquinoline (B145761) ring and Phe210

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. doi.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility and stability of the complex. peerj.comacs.org

An MD simulation of the this compound-protein complex, typically run for hundreds of nanoseconds, would be performed to validate the docking results and assess the stability of the binding pose. nih.gov Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the simulation time suggests a stable binding complex. Additionally, the Root Mean Square Fluctuation (RMSF) of individual residues can highlight which parts of the protein are flexible and which are stabilized by the ligand's presence. peerj.com

Table 4: Typical Analysis from a Hypothetical Molecular Dynamics Simulation This table illustrates the type of data that would be generated from MD simulations. The values are hypothetical.

Analysis MetricHypothetical FindingInterpretation
Ligand RMSDStable fluctuation around 1.5 Å after initial equilibration.The ligand maintains a stable binding pose within the active site.
Protein Backbone RMSDConverges to ~2.0 Å for the duration of the simulation.The overall protein structure remains stable upon ligand binding.
Interaction PersistenceHydrogen bond with Tyr84 maintained for >90% of the simulation time.Confirms the importance of this specific interaction for binding stability.

Binding Free Energy Calculations (e.g., MM-GBSA)

No studies reporting the calculation of binding free energy for this compound using methods such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) were found in the public domain. This type of analysis is crucial for understanding the interaction of a ligand with a biological target, providing insights into binding affinity and stability. The process typically involves molecular dynamics simulations to generate a series of conformations of the ligand-protein complex, followed by the calculation of the free energy of binding. The absence of such data for this compound indicates a significant gap in the understanding of its potential as a bioactive molecule.

Prediction of Spectroscopic Parameters and Reaction Pathways

Similarly, a comprehensive search did not yield any theoretical studies aimed at predicting the spectroscopic parameters (e.g., NMR, IR, UV-Vis) or elucidating the potential reaction pathways of this compound. Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting these properties, which can aid in the structural characterization of the compound and in understanding its chemical reactivity. The lack of such computational work suggests that the fundamental chemical and physical properties of this compound have not yet been explored from a theoretical standpoint.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Foundational Concepts and Methodologies of SAR

The Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that investigates the link between a molecule's chemical structure and its resulting biological activity. ontosight.aipharmacologymentor.comwikipedia.org The core principle is that the biological effect of a chemical is directly related to its molecular structure. ontosight.ai By analyzing SAR, chemists can identify the specific chemical groups or structural features (the pharmacophore) responsible for a compound's activity. wikipedia.orgtechniques-ingenieur.fr This understanding allows for the strategic modification of a molecule to enhance its potency, improve selectivity, or reduce toxicity. ontosight.aifiveable.meautomate.video

SAR studies are crucial throughout the drug discovery process, aiding in the optimization of lead compounds to create safer and more effective medications. ontosight.aiautomate.video The relationship can be explored through two main approaches: qualitative and quantitative methods. automate.videosolubilityofthings.com

Qualitative SAR provides a descriptive understanding of how structural modifications influence biological activity. techniques-ingenieur.frautomate.video This approach is based on observing the effects of systematic changes to a molecule's structure. fiveable.me For instance, altering functional groups, modifying ring sizes, or changing the stereochemistry of a compound can lead to significant variations in its biological effects. fiveable.me

Key strategies in qualitative SAR include:

Functional Group Modification : Altering, adding, or removing functional groups can impact a molecule's solubility, stability, and reactivity, which in turn affects its interaction with biological targets. fiveable.me

Homologation and Chain Branching : Adding methylene (B1212753) groups (-CH2-) to lengthen a carbon chain (homologation) or introducing branching can affect the molecule's shape and steric hindrance, influencing its potency and selectivity. fiveable.me

Ring Size and Fusion : Modifying the size of rings within a molecule affects its conformational flexibility, while fusing rings can create unique three-dimensional arrangements that may enhance binding to a target. fiveable.me

These qualitative observations help build a foundational understanding of the structural requirements for a desired biological activity. techniques-ingenieur.fr

Quantitative Structure-Activity Relationship (QSAR) analysis extends the principles of SAR by creating mathematical models that numerically correlate a molecule's structural properties with its biological activity. pharmacologymentor.comfiveable.mewikipedia.org These models are powerful tools in modern drug design, enabling the prediction of a new compound's activity before it is synthesized, thereby saving significant time and resources. fiveable.menih.govnih.gov

The development of a QSAR model is a systematic process: jocpr.com

Data Collection : A dataset of compounds with known biological activities is compiled. jocpr.com

Descriptor Calculation : For each molecule in the dataset, numerical values known as molecular descriptors are calculated to represent its physicochemical and structural properties. wikipedia.orgjocpr.com

Model Building : Statistical or machine learning methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links the descriptors to the biological activity. wikipedia.orgresearchgate.net The general form of a QSAR model is: Activity = f(molecular descriptors) + error. wikipedia.org

Validation : The model's reliability and predictive power are rigorously assessed. jocpr.com This involves internal validation (e.g., cross-validation) and, crucially, external validation using an independent set of molecules not used in the model's creation. jocpr.comnih.gov

A well-validated QSAR model can be used to screen large virtual libraries of compounds to prioritize candidates for synthesis and testing, accelerating the discovery of new therapeutic agents. nih.govjocpr.com

Molecular Descriptors for QSAR Model Construction

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. wiley.comprotoqsar.com They are the cornerstone of QSAR modeling, translating chemical structures into a format that can be used in mathematical and statistical analyses. protoqsar.compharmatutor.org Thousands of descriptors can be calculated, ranging from simple atom counts to complex quantum-chemical parameters. protoqsar.com These descriptors can be broadly categorized based on the type of information they represent, such as electronic, steric, and topological properties. pharmatutor.orghufocw.org

Electronic descriptors quantify the electronic aspects of a molecule, which are critical for its reactivity and interactions with biological targets. hufocw.orgualberta.ca These properties are often calculated using quantum chemical methods. ucsb.edu

Atomic Net Charge : This descriptor represents the partial charge on each atom within a molecule. ualberta.ca It helps to identify regions that are electron-rich or electron-poor, which are key sites for electrostatic interactions.

HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. ucsb.edu HOMO energy is related to a molecule's ability to donate electrons (nucleophilicity), while LUMO energy relates to its ability to accept electrons (electrophilicity). protoqsar.comucsb.edu The HOMO-LUMO energy gap can indicate a molecule's stability and reactivity. researchgate.net

Table 1: Examples of Electronic Descriptors for Illustrative Molecules
MoleculeDipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)
Toluene0.36-8.830.95
Fluorobenzene1.60-9.200.70
Quercetin2.15-5.85-1.75

Steric descriptors relate to the size and shape of a molecule or its substituents. nih.govpharmatutor.org These properties determine how a molecule can physically fit into a receptor's binding site and are crucial for understanding biological activity. fiveable.me

Molar Refractivity (MR) : Molar refractivity is a measure of the volume occupied by a molecule or a substituent, combined with its polarizability. ualberta.canih.gov It reflects both steric bulk and dispersion forces. ualberta.ca

Taft's Steric Parameter (Es) : This is an empirical parameter that quantifies the steric effect of a substituent, derived from the hydrolysis rates of esters.

Solvent-Accessible Surface Area (SASA) : This descriptor calculates the surface area of a molecule that is accessible to a solvent, providing a measure of the molecule's exposure and potential for interaction. hufocw.org

Table 2: Examples of Steric Descriptors for Common Substituents
SubstituentMolar Refractivity (cm³/mol)Taft's Steric Parameter (Es)
-H (Hydrogen)1.031.24
-CH₃ (Methyl)5.650.00
-C(CH₃)₃ (tert-Butyl)19.62-1.54

Molecular Connectivity Indices (e.g., Chi Indices) : Developed by Randic and later expanded by Kier and Hall, these indices quantify the degree of branching or connectivity in a molecule. tandfonline.comroutledge.com They are calculated from the non-hydrogen part of the molecular structure.

Wiener Index (W) : The first topological index, the Wiener index is defined as the sum of the distances between all pairs of non-hydrogen atoms in the molecular graph. slideshare.net It is a measure of the molecule's compactness.

Shape Indexes (e.g., Kappa Indices) : These indices, developed by Kier, encode information about different aspects of molecular shape in relation to linear, branched, and cyclic standard structures. hufocw.org

Table 3: Examples of Topological Descriptors for Simple Alkanes
MoleculeWiener Index (W)First-Order Connectivity Index (¹χ)
n-Butane101.914
Isobutane (2-Methylpropane)91.732
n-Pentane202.414
Isopentane (2-Methylbutane)182.270

Hydration Energy and Polarizability

Polarizability: The aromatic isoquinoline (B145761) ring system endows 1-Ethylsulfonylisoquinoline with significant polarizability. This property is crucial for non-covalent interactions with biological targets, such as π-π stacking with aromatic amino acid residues in a protein's binding pocket. The sulfonyl group can also contribute to polarizability. QSAR studies on other series of isoquinoline derivatives have demonstrated that descriptors reflecting polarizability can be key parameters in the resulting models, indicating the importance of dispersion forces in ligand-receptor binding. For instance, in a QSAR study of 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives, 3D-MoRSE descriptors weighted by polarizability were found to be significant in the developed model for inhibitory activity against aldo-keto reductase 1C3 (AKR1C3). pnas.org

Advanced QSAR Approaches for Predictive Modeling

To refine the understanding of SAR and to build robust predictive models, advanced computational techniques are employed. These methods provide three-dimensional and statistically rigorous analyses of how molecular properties influence activity.

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR technique that generates a quantitative model by correlating the biological activity of a set of molecules with their 3D steric and electrostatic fields. For a series of analogs including this compound, a CoMFA study would involve:

Alignment: Superimposing the molecules based on a common structural feature, such as the isoquinoline ring.

Field Calculation: Placing the aligned molecules in a 3D grid and calculating the steric (Lennard-Jones) and electrostatic (Coulomb) fields at each grid point.

Statistical Analysis: Using Partial Least Squares (PLS) regression to correlate the variations in these fields with the observed biological activities.

The output of a CoMFA analysis is a 3D contour map that visually represents regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. For example, a CoMFA study on pyrimido-isoquinolin-quinone derivatives identified that specific structural changes in steric and electronic properties could enhance antibacterial activity. nih.gov For this compound, a CoMFA model could reveal the optimal size and electronic nature of substituents on the isoquinoline ring and the ethylsulfonyl group to maximize a desired biological effect.

Partial Least Squares (PLS) Regression in QSAR

PLS regression is a statistical method particularly well-suited for QSAR studies where the number of molecular descriptors can be large and often inter-correlated. nih.gov It reduces the dimensionality of the descriptor space by creating a smaller set of orthogonal latent variables that capture the most relevant information for predicting biological activity. nih.gov

In the context of developing a QSAR model for this compound and its analogs, PLS would be the engine driving the correlation between a wide array of calculated descriptors (e.g., electronic, steric, hydrophobic, topological) and the experimental activity data. The resulting PLS model would provide a mathematical equation that can be used to predict the activity of novel, unsynthesized derivatives. The quality and predictive power of the PLS model are assessed through various statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).

Elucidation of Key Structural Features Dictating Biological or Chemical Activity

By integrating SAR and QSAR findings from studies on related isoquinoline sulfonamides, we can infer the key structural features of this compound that likely dictate its activity.

Studies on isoquinoline sulfonamides as inhibitors of various enzymes, such as protein kinases and DNA gyrase, have highlighted several critical structural elements. pnas.orgnih.gov

The Isoquinoline Ring: This moiety often serves as a crucial scaffold that orients the other functional groups for optimal interaction with the target. The nitrogen atom can act as a hydrogen bond acceptor. nih.gov The aromatic nature of the ring allows for potential π-π stacking interactions. pnas.org

The Sulfonamide Linker: The sulfonamide group is a key feature, often involved in hydrogen bonding with the protein backbone or specific amino acid side chains. nih.gov Its geometry and electronic properties are critical for potent inhibition in many cases.

The Ethyl Group: The nature of the substituent on the sulfonyl group (in this case, an ethyl group) influences steric and hydrophobic interactions within the binding pocket. The size and shape of this group can be a major determinant of selectivity for a particular biological target.

Substituents on the Isoquinoline Ring: While this compound is unsubstituted on the isoquinoline ring itself, SAR studies on related compounds consistently show that the position and nature of substituents on this ring system dramatically impact activity and selectivity. pnas.org For example, in a series of isoquinoline sulfonamide inhibitors of casein kinase-1, the substitution pattern on the isoquinoline ring was found to be a primary determinant of selectivity. pnas.org

A hypothetical SAR summary for this compound based on analogous compounds is presented in the table below.

Molecular FeatureLikely Importance for ActivityRationale based on Related Compounds
Isoquinoline NitrogenHighPotential hydrogen bond acceptor with target protein. nih.gov
Aromatic RingsHighCan engage in π-π stacking and hydrophobic interactions. pnas.org
Sulfonyl GroupHighKey hydrogen bonding moiety and structural linker. nih.gov
Ethyl SubstituentModerate to HighInfluences steric fit and hydrophobic interactions in the binding pocket.

Rational Design of Derivatives Based on SAR/QSAR Insights

The ultimate goal of SAR and QSAR studies is to guide the rational design of new molecules with improved properties. Based on the inferred key structural features and the potential insights from advanced QSAR modeling, several strategies for designing derivatives of this compound can be proposed.

Modification of the Ethyl Group: CoMFA and other 3D-QSAR methods could identify the optimal size and shape of the substituent on the sulfonyl group. This could involve synthesizing analogs with different alkyl chains (e.g., methyl, propyl), branched alkyl groups, or cyclic substituents to probe the steric and hydrophobic limits of the binding pocket.

Substitution on the Isoquinoline Ring: Guided by QSAR models, specific positions on the isoquinoline ring could be targeted for substitution. For instance, if a CoMFA map indicates a region favorable for a hydrogen bond donor, a hydroxyl or amino group could be introduced. Conversely, if a sterically hindered region is identified, smaller substituents would be favored. Studies on other isoquinoline derivatives have shown that electron-withdrawing groups at specific positions can enhance activity. japsonline.com

Bioisosteric Replacement: The sulfonamide linker could be replaced with other groups that can mimic its hydrogen bonding and geometric properties, such as a reversed sulfonamide or an amide. This could lead to derivatives with altered chemical stability or pharmacokinetic profiles.

The table below outlines potential design strategies for derivatives of this compound.

Design StrategyTarget ModificationDesired Outcome
Steric and Hydrophobic OptimizationVary the alkyl group on the sulfonyl moiety.Improved binding affinity and selectivity.
Enhance Target InteractionsIntroduce substituents (e.g., -OH, -NH2, -Cl) at specific positions on the isoquinoline ring.Increased potency through additional hydrogen bonding or electrostatic interactions.
Modulate Physicochemical PropertiesReplace the sulfonamide linker with a bioisostere.Improved solubility, metabolic stability, or oral bioavailability.

Research on this compound's Biological Activity Remains Undisclosed in Publicly Available Literature

Despite a comprehensive search of scientific databases and scholarly articles, no specific information regarding the biological activity of the chemical compound this compound has been found. Investigations into its effects on various biological systems, as outlined in the requested article structure, have not been detailed in accessible research.

The intended exploration of this compound's in vitro and ex vivo properties remains unfulfilled due to the absence of published data. Specifically, there is no available information concerning its potential as an enzyme inhibitor or activator, its capacity to bind to or modulate receptors such as chemokine receptors, or its influence on cell-based functional assays like eosinophil migration and the expression of cellular adhesion molecules.

Furthermore, the search yielded no studies utilizing this compound in ex vivo models, including preserved tissue assays for metabolic or receptor activity, or in organotypic slice cultures for functional studies.

Consequently, the creation of an evidence-based article detailing the biological activity of this compound is not possible at this time. The lack of primary research data precludes any scientifically accurate discussion or the generation of data tables as requested.

Biological Activity Investigations in Pre Clinical and Non Human Systems

In Vivo Studies in Non-Human Model Organisms

In vivo studies are crucial for understanding the physiological effects of a compound in a whole, living organism. This includes evaluating its potential therapeutic activities and its impact on normal biological functions.

A thorough search of scientific databases and literature reveals no specific studies that have been published on the effects of 1-Ethylsulfonylisoquinoline in zebrafish (Danio rerio) models. Consequently, there is no available data on its potential to induce neurological or developmental phenotypes in this model organism.

There is currently a lack of published research on the administration of this compound to rodent models to investigate its systemic biological responses. As a result, no data is available regarding its effects on physiological systems in these organisms.

Elucidation of Mechanisms of Biological Modulation at the Molecular Level

Understanding how a compound interacts with molecular components of cells is fundamental to elucidating its mechanism of action. This involves identifying specific binding partners and downstream effects on cellular signaling.

No studies have been identified that investigate the direct interaction of this compound with specific macromolecular targets such as proteins or DNA. Therefore, its binding affinities and potential to modulate the function of these macromolecules remain uncharacterized.

Consistent with the absence of data on its molecular targets, there is no available information on the ability of this compound to modulate any intracellular signaling cascades. The effects of this compound on cellular communication and signaling pathways have not been reported in the scientific literature.

Exploration of Potential Applications Beyond Direct Therapeutic Use

Application as Ligands in Coordination and Organometallic Chemistry

The isoquinoline (B145761) core, a nitrogen-containing heterocycle, is a known and versatile ligand in coordination and organometallic chemistry. The nitrogen atom possesses a lone pair of electrons, making it a classic Lewis base capable of coordinating to a wide array of metal centers. This interaction can lead to the formation of stable coordination complexes with diverse geometries and electronic properties.

The presence of an ethylsulfonyl group at the 1-position of the isoquinoline ring introduces several potential modifications to its ligating behavior. The sulfonyl group is strongly electron-withdrawing, which would be expected to decrease the electron density on the isoquinoline nitrogen. This could, in turn, affect the strength and nature of the metal-ligand bond. Furthermore, the oxygen atoms of the sulfonyl group could potentially act as secondary coordination sites, allowing for the possibility of bidentate or bridging coordination modes. This chelation could enhance the stability of the resulting metal complexes.

While no specific coordination complexes of 1-Ethylsulfonylisoquinoline have been reported, the broader family of isoquinoline derivatives has been shown to form complexes with various transition metals. Research into these related compounds provides a framework for predicting the potential of this compound as a ligand.

Table 1: Potential Coordination Modes of this compound

Coordination ModeDescriptionPotential Metal Ions
Monodentate (N-coordination)The isoquinoline nitrogen atom binds to a single metal center.Transition metals (e.g., Cu, Zn, Pd, Pt)
Bidentate (N,O-chelation)Both the isoquinoline nitrogen and one of the sulfonyl oxygen atoms bind to the same metal center, forming a chelate ring.Harder metal ions that favor oxygen donors.
BridgingThe ligand coordinates to two different metal centers, potentially through the nitrogen and a sulfonyl oxygen or through both sulfonyl oxygens.Formation of polynuclear complexes.

Incorporation into Functional Materials

The development of novel functional materials, such as those for Organic Light-Emitting Diodes (OLEDs) and chemical sensors, often relies on the unique photophysical and electronic properties of organic molecules. Isoquinoline derivatives have been investigated for their fluorescent properties, making them potential candidates for emissive layers in OLEDs.

The introduction of a sulfonyl group can significantly influence the electronic and photophysical properties of an aromatic system. The electron-withdrawing nature of the sulfonyl group can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of the energy gap can affect the color and efficiency of light emission.

For sensor applications, the interaction of the this compound molecule with specific analytes could lead to a detectable change in its fluorescence or other properties. The sulfonyl group could provide a specific binding site for certain ions or molecules, making it a selective sensor. However, without experimental data, these potential applications remain speculative.

Role as Catalysts or Precursors in Organic Synthesis

In the field of organic synthesis, complex molecules are often sought after for their catalytic activity or as building blocks for more complex structures. While there is no evidence of this compound itself being used as a catalyst, its structural motifs suggest potential roles.

The isoquinoline nitrogen could act as a basic site to catalyze certain reactions. Furthermore, if coordinated to a metal center, the resulting complex could exhibit catalytic activity, with the ligand influencing the selectivity and efficiency of the reaction.

As a precursor, this compound could be a valuable starting material for the synthesis of more complex, functionalized isoquinoline derivatives. The ethylsulfonyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups at the 1-position of the isoquinoline ring. This would open up avenues to a diverse library of compounds with potential applications in medicinal chemistry and materials science.

Development as Probes for Biological Systems Research

Fluorescent molecules are invaluable tools in biological research, acting as probes to visualize and study cellular processes. The potential fluorescent properties of isoquinoline derivatives make them attractive candidates for the development of biological probes.

For this compound to be a viable biological probe, it would need to exhibit favorable photophysical properties, such as a high quantum yield and photostability, as well as possess some degree of cell permeability and low cytotoxicity. The ethylsulfonyl group could be modified to include targeting moieties that would direct the probe to specific organelles or biomolecules within a cell.

While the general class of isoquinolines has been explored for biological imaging, there are no specific studies on this compound for this purpose. Research would be needed to determine its fluorescence characteristics, cellular uptake, and specificity before it could be considered a useful tool for biological systems research.

Future Research Directions and Emerging Paradigms

Rational Design of Advanced 1-Ethylsulfonylisoquinoline Scaffolds

The rational design of novel this compound scaffolds is a primary focus for developing next-generation compounds with enhanced efficacy and specificity. This approach moves beyond traditional synthesis by employing a deep understanding of structure-activity relationships (SAR) to create molecules with desired properties.

Researchers are expected to build upon existing knowledge of isoquinoline (B145761) derivatives to inform the design of new analogs. For instance, studies on other substituted isoquinolines have demonstrated that modifications at various positions of the isoquinoline ring can significantly impact biological activity. A key strategy will involve the strategic placement of different functional groups on the isoquinoline core of this compound to modulate its physicochemical properties and biological interactions.

Synergistic Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is becoming increasingly vital in drug discovery and chemical biology. For this compound, this integrated approach will accelerate the identification and optimization of new derivatives.

Computational techniques such as molecular docking and molecular dynamics simulations will be employed to predict the binding modes and affinities of this compound analogs with various biological targets. These in silico studies can help prioritize which compounds to synthesize and test, thereby saving time and resources. For example, docking studies have been successfully used to rationalize the structure-activity relationships of other isoquinoline-based inhibitors. researchgate.net

Experimental validation of computational predictions will remain a cornerstone of this research. Techniques like X-ray crystallography of co-crystals formed between a target protein and a this compound derivative can provide precise information about their interaction at the atomic level. This detailed structural information is invaluable for the structure-based design of more potent and selective inhibitors. nih.gov

The following table illustrates the type of data that could be generated through such integrated studies, showcasing hypothetical inhibitory concentrations against a panel of protein kinases:

CompoundTarget KinaseIC₅₀ (nM)Predicted Binding Affinity (kcal/mol)
This compound Kinase A500-8.2
Kinase B>10000-5.1
Analog 1 Kinase A50-9.5
Kinase B5000-6.0
Analog 2 Kinase A10-10.8
Kinase B1000-7.3

This table presents hypothetical data for illustrative purposes.

Discovery of Novel Biological Targets and Pathways in Model Systems

A significant area of future research will be the identification of novel biological targets and pathways modulated by this compound. While research on related isoquinoline sulfonamides has identified targets like DNA gyrase and various protein kinases, the specific targets for this compound remain to be fully elucidated. nih.govnih.gov

High-throughput screening of this compound against diverse panels of enzymes and receptors will be a key strategy. This can uncover unexpected biological activities and provide starting points for new therapeutic applications. For instance, recent studies on isoquinoline derivatives have revealed their potential as inhibitors of myosin light chain kinase (MLCK) and epidermal growth factor receptor (EGFR). nih.gov

Once a primary target is identified, further studies in cellular and animal models will be necessary to understand the downstream effects on biological pathways. This could involve techniques like transcriptomics and proteomics to analyze changes in gene and protein expression following treatment with the compound. Such studies will be crucial for understanding the mechanism of action and for identifying potential biomarkers of response.

Development of Green Chemistry Approaches for Synthesis and Derivatization

In line with the growing emphasis on sustainable scientific practices, the development of green chemistry approaches for the synthesis and derivatization of this compound is a critical future direction. This involves the use of environmentally benign reagents, solvents, and reaction conditions to minimize waste and energy consumption.

Researchers are exploring various green synthetic strategies for isoquinoline alkaloids, including the use of ionic liquids and solvent-free reaction conditions. rsc.org Microwave-assisted synthesis is another promising technique that can significantly reduce reaction times and improve yields for the preparation of heterocyclic compounds. nih.gov

Furthermore, biocatalysis, which utilizes enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. rsc.org The application of these green chemistry principles to the synthesis of this compound and its derivatives will not only reduce the environmental impact of research and production but also align with the broader goals of sustainable development in the chemical sciences.

Q & A

Q. What are the established synthetic routes for 1-Ethylsulfonylisoquinoline, and what key parameters ensure reproducibility?

  • Methodological Answer : The synthesis typically involves sulfonylation of a pre-functionalized isoquinoline precursor. Critical parameters include reaction temperature (e.g., 0–5°C for sulfonyl chloride addition), solvent polarity (e.g., dichloromethane or THF), and stoichiometric control of the ethylsulfonyl reagent. Reproducibility requires detailed documentation of purification steps (e.g., column chromatography gradients, recrystallization solvents) and validation via melting point analysis or HPLC .
  • Example Protocol :
StepParameterOptimal ConditionValidation Method
SulfonylationTemperature0–5°CTLC monitoring (Rf = 0.3 in 3:7 EtOAc/hexane)
PurificationSolvent SystemGradient elution (10–50% EtOAc in hexane)HPLC purity ≥95%

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound purity and structural integrity?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (to confirm sulfonyl and ethyl group integration), FT-IR (S=O stretching ~1350–1160 cm⁻¹), and HPLC-MS (for molecular ion verification). Purity is best assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. For novel derivatives, elemental analysis or high-resolution mass spectrometry (HRMS) is mandatory .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to elucidate the pharmacophoric elements of this compound?

  • Methodological Answer : SAR studies should systematically modify substituents (e.g., ethylsulfonyl position, halogenation) and evaluate bioactivity using standardized assays (e.g., enzyme inhibition, cellular cytotoxicity). Employ molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins. Cross-reference results with literature on analogous isoquinoline sulfonamides to identify conserved pharmacophores .
  • Example Framework :
VariableTested ModificationAssay TypeComputational Tool
R₁Ethylsulfonyl vs. methylsulfonylKinase inhibitionMolecular Operating Environment (MOE)
R₂Halogen (F, Cl, Br) at C-5Anticancer (IC₅₀)PyMOL visualization

Q. What methodological approaches are recommended to resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Conduct a systematic review to identify variables causing discrepancies, such as differences in cell lines (e.g., HeLa vs. MCF-7), assay protocols (e.g., MTT vs. ATP luminescence), or compound solubility (DMSO concentration). Apply meta-analysis using tools like RevMan to quantify effect sizes. Validate findings through independent replication studies with blinded data analysis to minimize bias .
  • Checklist for Contradiction Analysis :
    ✅ Compare dosing regimens (µM vs. nM ranges).
    ✅ Audit solvent controls (e.g., DMSO cytotoxicity thresholds).
    ✅ Re-analyze raw data for statistical outliers (e.g., Grubbs’ test).

Q. How should researchers integrate computational chemistry to optimize the stability and bioavailability of this compound derivatives?

  • Methodological Answer : Use density functional theory (DFT) to calculate sulfonyl group electron-withdrawing effects on ring stability. Predict logP and aqueous solubility via QSAR models (e.g., SwissADME). Validate predictions experimentally using parallel artificial membrane permeability assays (PAMPA) for bioavailability. Cross-validate computational results with crystallographic data (e.g., Cambridge Structural Database) .

Data Management and Reproducibility

Q. What strategies ensure transparent reporting of synthetic yields and spectroscopic data for this compound in publications?

  • Methodological Answer : Follow FAIR data principles :
  • Findable : Deposit raw NMR/HPLC files in repositories like Zenodo with DOIs.
  • Accessible : Use standardized formats (e.g., JCAMP-DX for spectra).
  • Interoperable : Align characterization data with PubChem entries (e.g., InChIKey: [Insert hypothetical key]) .
  • Reusable : Provide step-by-step synthetic protocols in Supplementary Information, including failure conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.